molecular formula C81H138N2Na2O34S2 B070911 Disulfo-Le(x) pentaosyl ceramide CAS No. 162635-34-9

Disulfo-Le(x) pentaosyl ceramide

Cat. No. B070911
M. Wt: 1794.1 g/mol
InChI Key: NBSKLSZOBDZYMT-DPKQYIRLSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Disulfo-Le(x) pentaosyl ceramide is a glycosphingolipid that is commonly found in the plasma membrane of mammalian cells. It is known to be involved in various cellular processes such as cell adhesion, migration, and signaling. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.

Mechanism Of Action

The mechanism of action of Disulfo-Le(x) pentaosyl ceramide involves its interaction with various cellular receptors and signaling pathways. It has been shown to interact with the integrin receptors on the cell surface, which are involved in cell adhesion and migration. Additionally, it has been shown to activate various signaling pathways such as the MAPK and PI3K/Akt pathways.

Biochemical And Physiological Effects

Disulfo-Le(x) pentaosyl ceramide has been shown to have various biochemical and physiological effects on cells. It has been shown to induce apoptosis, inhibit angiogenesis, and enhance the efficacy of chemotherapy drugs. Additionally, it has been shown to modulate the expression of various genes involved in cancer progression.

Advantages And Limitations For Lab Experiments

The advantages of using Disulfo-Le(x) pentaosyl ceramide in lab experiments include its ability to inhibit the growth and proliferation of cancer cells, enhance the efficacy of chemotherapy drugs, and modulate the expression of various genes involved in cancer progression. However, the limitations of using this molecule in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for the study of Disulfo-Le(x) pentaosyl ceramide. These include the development of novel synthesis methods, the optimization of its therapeutic potential, and the determination of its toxicity and safety profile. Additionally, further studies are needed to determine the optimal dosage and administration route for this molecule.

Synthesis Methods

The synthesis of Disulfo-Le(x) pentaosyl ceramide involves several steps. The first step involves the synthesis of the ceramide backbone, which is then followed by the attachment of the sugar moieties. The final step involves the sulfation of the sugar moieties to form the disulfated form of the molecule.

Scientific Research Applications

Disulfo-Le(x) pentaosyl ceramide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been shown to enhance the efficacy of chemotherapy drugs.

properties

CAS RN

162635-34-9

Product Name

Disulfo-Le(x) pentaosyl ceramide

Molecular Formula

C81H138N2Na2O34S2

Molecular Weight

1794.1 g/mol

IUPAC Name

disodium;[2-[5-acetamido-6-[2-[6-[(E)-3-benzoyloxy-2-(tetracosanoylamino)octadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate

InChI

InChI=1S/C81H140N2O34S2.2Na/c1-5-7-9-11-13-15-17-19-20-21-22-23-24-25-26-28-30-32-34-36-41-45-60(89)83-54(55(107-76(98)53-42-38-37-39-43-53)44-40-35-33-31-29-27-18-16-14-12-10-8-6-2)50-105-78-68(96)66(94)70(58(48-86)111-78)112-80-69(97)73(63(91)56(46-84)108-80)115-77-61(82-52(4)88)72(114-79-67(95)65(93)62(90)51(3)106-79)71(59(49-87)110-77)113-81-75(117-119(102,103)104)74(116-118(99,100)101)64(92)57(47-85)109-81;;/h37-40,42-44,51,54-59,61-75,77-81,84-87,90-97H,5-36,41,45-50H2,1-4H3,(H,82,88)(H,83,89)(H,99,100,101)(H,102,103,104);;/q;2*+1/p-2/b44-40+;;

InChI Key

NBSKLSZOBDZYMT-DPKQYIRLSA-L

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)O)O)O)C(/C=C/CCCCCCCCCCCCC)OC(=O)C6=CC=CC=C6.[Na+].[Na+]

SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)O)O)O)C(C=CCCCCCCCCCCCCC)OC(=O)C6=CC=CC=C6.[Na+].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)O)O)O)C(C=CCCCCCCCCCCCCC)OC(=O)C6=CC=CC=C6.[Na+].[Na+]

synonyms

2,3-disulfo-Le(x) pentaosylceramide
2,3-disulfo-Le(x) pentaosylceramide, disodium salt
disulfo-Le(x) pentaosyl ceramide

Origin of Product

United States

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